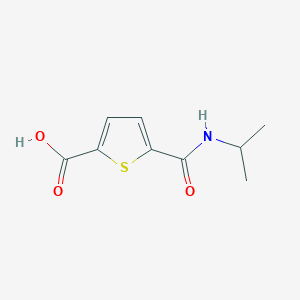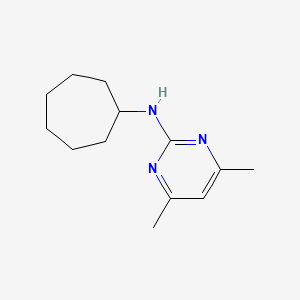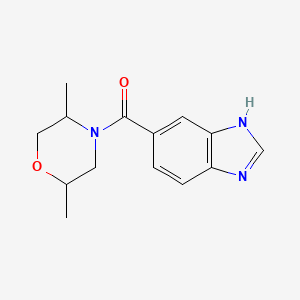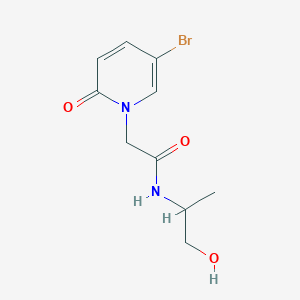
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a synthetic compound that has been extensively studied for its potential use as an immunosuppressant drug. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines and growth factors that are important for immune cell development and function.
Wirkmechanismus
CP-690,550 selectively inhibits 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, an enzyme that is essential for the signaling pathways of cytokines and growth factors that are important for immune cell development and function. By inhibiting this compound, CP-690,550 can reduce the activity of immune cells and prevent the release of pro-inflammatory cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a variety of biochemical and physiological effects. In addition to its immunosuppressive effects, CP-690,550 has also been shown to have anti-inflammatory effects, reduce bone resorption, and improve lipid metabolism. CP-690,550 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for use in lab experiments. It is a highly selective inhibitor of 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, which allows for precise targeting of immune cells and signaling pathways. CP-690,550 is also relatively easy to synthesize and has a favorable safety profile. However, CP-690,550 also has some limitations for use in lab experiments. It can be expensive to produce and may require specialized equipment and expertise for synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another area of interest is the development of more selective 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide inhibitors that can target specific immune cells and signaling pathways. Finally, further research is needed to better understand the long-term safety and efficacy of CP-690,550 in clinical settings.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride. The resulting product is then reacted with N-methylpyridine-4-methanol to form 4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential use as an immunosuppressant drug. It has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, CP-690,550 has also been investigated for its potential use in preventing organ transplant rejection.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-17(9-10-2-5-15-6-3-10)13(18)12-8-11(14)4-7-16-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQMJYHPSFJFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)



![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)

![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)


![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
